molecular formula C19H17N3O5S2 B2770580 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide CAS No. 899955-64-7

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2770580
CAS No.: 899955-64-7
M. Wt: 431.48
InChI Key: XDBGYLBFUSLWMW-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Importance

The synthesis and biological relevance of compounds related to 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide have been extensively studied due to their broad spectrum of biological activities. These activities include potential therapeutic applications in medicinal chemistry, emphasizing the importance of specific molecular frameworks such as benzothiazoles and thio)urea derivatives. The synthetic methodologies and the exploration of these compounds' pharmacological activities, such as their role in treating various diseases and as potential fungicides and herbicides, highlight their significance in drug discovery and development.

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles : This review covers the chemical aspects of urea and benzothiazole (BT) derivatives, showcasing their importance in medicinal chemistry. It highlights the synthetic methodologies and the pharmacological activities of these compounds, demonstrating their potential as therapeutic agents. The study emphasizes the role of UBTs and TBTs in treating conditions like rheumatoid arthritis and lupus, and their use as commercial fungicides and herbicides, indicating a diverse range of applications in healthcare and agriculture (Rosales-Hernández et al., 2022).

Analytical Methods and Antioxidant Activity

The compound's relevance extends to its potential antioxidant capacity, as explored through various analytical methods. These methods are crucial in determining the antioxidant activity of chemical compounds, providing insights into their potential benefits in various fields, including food engineering, medicine, and pharmacy.

  • ABTS/PP Decolorization Assay of Antioxidant Capacity : This review elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity. It discusses the specificity and relevance of oxidation products, highlighting the assay's application despite certain limitations. The study contributes to understanding how specific reactions, such as coupling, might influence the comparison between antioxidants, underscoring the compound's potential in antioxidant research (Ilyasov et al., 2020).

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-3-27-12-8-9-14-15(10-12)28-19(20-14)21-17(23)11(2)22-18(24)13-6-4-5-7-16(13)29(22,25)26/h4-11H,3H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBGYLBFUSLWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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